N-(1,3-dioxoisoindolin-5-yl)-1-naphthamide
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Overview
Description
N-(1,3-dioxoisoindolin-5-yl)-1-naphthamide is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Preparation Methods
The synthesis of N-(1,3-dioxoisoindolin-5-yl)-1-naphthamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . One commonly employed approach involves the reaction of o-phthalic acids or anhydrides with amines in a solvent such as isopropanol and water at reflux, using a catalyst like silica-tpy-niobium to obtain the final products with moderate to excellent yields (41–93%) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and environmental impact.
Chemical Reactions Analysis
N-(1,3-dioxoisoindolin-5-yl)-1-naphthamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Scientific Research Applications
N-(1,3-dioxoisoindolin-5-yl)-1-naphthamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The compound can induce apoptosis and necrosis in cancer cells by targeting cyclin-dependent kinases and other cellular pathways . Its hydrophobic nature allows it to pass through cell membranes, making it effective in vivo .
Comparison with Similar Compounds
N-(1,3-dioxoisoindolin-5-yl)-1-naphthamide can be compared with other similar compounds such as:
Lenalidomide: An analog of thalidomide, lenalidomide exhibits antitumor effects and is used in the treatment of multiple myeloma and other cancers.
Pomalidomide: Another analog of thalidomide, pomalidomide has similar properties and is used in cancer therapy.
This compound is unique due to its specific substitution pattern and reactivity profile, which make it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O3/c22-17(14-7-3-5-11-4-1-2-6-13(11)14)20-12-8-9-15-16(10-12)19(24)21-18(15)23/h1-10H,(H,20,22)(H,21,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQAMOIXGDTMEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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